Radotinib-d6 falls under the category of small molecule inhibitors and is classified as a BCR-ABL tyrosine kinase inhibitor. Its deuterated form serves specific analytical purposes in research and clinical settings.
The synthesis of radotinib-d6 involves deuteration techniques that introduce deuterium into the radotinib structure. This can be achieved through several methods:
The synthetic route typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity. The use of advanced techniques such as nuclear magnetic resonance spectroscopy is essential for confirming the incorporation of deuterium into the final product.
The molecular formula for radotinib-d6 is C19H16D6N3O2S, reflecting the substitution of hydrogen atoms with deuterium. The structure includes:
Key structural data include:
Radotinib-d6 can undergo various chemical reactions typical for small molecule inhibitors:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve solvents like dimethylformamide or ethanol to facilitate the processes.
Radotinib functions by inhibiting the activity of BCR-ABL tyrosine kinase, which is crucial for the proliferation of cancer cells in chronic myeloid leukemia. The mechanism involves:
Data from studies indicate that radotinib exhibits potent activity against various BCR-ABL mutations, although some mutations confer resistance .
Radotinib-d6 typically appears as a white to off-white solid with a specific melting point that may vary slightly based on purity.
Key chemical properties include:
Relevant data from analytical methods confirm its identity and purity through techniques such as high-performance liquid chromatography .
Radotinib-d6 serves primarily in scientific research applications:
The use of radotinib-d6 enhances accuracy in experimental results, contributing significantly to ongoing research efforts in oncology and pharmacology .
Deuterium labeling, the strategic replacement of hydrogen with stable deuterium isotopes, serves critical functions in tyrosine kinase inhibitor (TKI) research. For BCR-ABL1 inhibitors like Radotinib, deuterated analogs (e.g., Radotinib-d6) enable precise quantification of drug metabolism and distribution without altering primary pharmacology. The kinetic isotope effect—where carbon-deuterium bonds exhibit slower cleavage rates than carbon-hydrogen bonds—potentially enhances metabolic stability, extending plasma half-life in preclinical models [3] [7]. In Radotinib-d6, deuterium atoms are incorporated at specific molecular positions (methyl groups and aromatic rings), allowing researchers to track parent compound persistence while minimizing interference from metabolites during mass spectrometry analysis [6] [7]. This approach supports the development of sensitive analytical methods for pharmacokinetic studies, crucial for optimizing therapeutic efficacy of BCR-ABL1 inhibitors against malignancies like chronic myeloid leukemia [4] [8].
Radotinib-d6 (chemical name: 4-(Methyl-d3)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzamide-2,5,6-d3) is synthesized through isotope exchange reactions or deuterated precursor assembly. The molecular formula is C₂₇H₁₅D₆F₃N₈O, with a molecular weight of 536.55 g/mol [3] [6]. Key deuteration sites include:
Structural verification employs nuclear magnetic resonance spectroscopy (¹H-NMR and ¹³C-NMR), where deuterium incorporation is confirmed by attenuation of proton signals at designated positions. Mass spectrometry further validates molecular weight shifts from 530.50 g/mol (non-deuterated Radotinib) to 536.54 g/mol (Radotinib-d6) [3] [6]. High-performance liquid chromatography co-elution studies establish identical retention times to non-deuterated Radotinib, confirming unchanged physicochemical behavior under analytical conditions [7].
Table 1: Synthesis and Characterization Data for Radotinib-d6
| Property | Specification |
|---|---|
| CAS Number | 2754051-83-5 |
| Molecular Formula | C₂₇H₁₅D₆F₃N₈O |
| Molecular Weight | 536.55 g/mol |
| Deuteration Sites | Methyl-d₃ group; Benzamide ring positions 2,3,5,6-d₄ |
| Synthesis Approach | Isotope exchange on Radotinib precursor or deuterated building block assembly |
| Key Analytical Methods | NMR (¹H, ¹³C), LC-MS, HPLC |
Deuteration minimally alters Radotinib-d6’s steric and electronic properties, preserving its binding affinity for the BCR-ABL1 kinase domain. Molecular dynamics simulations reveal identical binding poses between Radotinib and Radotinib-d6 within the ATP-binding cleft of BCR-ABL1. Both forms maintain critical interactions:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6